5,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC16310790
Molecular Formula: C19H20N2OS2
Molecular Weight: 356.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N2OS2 |
|---|---|
| Molecular Weight | 356.5 g/mol |
| IUPAC Name | 5,6-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C19H20N2OS2/c1-5-10-21-18(22)16-13(3)14(4)24-17(16)20-19(21)23-11-15-8-6-12(2)7-9-15/h5-9H,1,10-11H2,2-4H3 |
| Standard InChI Key | HUODCZUHIBMLCH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC=C |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The compound features a thieno[2,3-d]pyrimidin-4(3H)-one scaffold, a bicyclic system comprising fused thiophene and pyrimidine rings. Key substituents include:
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5,6-Dimethyl groups on the thiophene ring, enhancing steric bulk and influencing electronic properties.
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4-Methylbenzyl sulfanyl moiety at the 2-position, contributing to hydrophobic interactions and potential target binding.
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Prop-2-en-1-yl (allyl) group at the 3-position, introducing reactivity for further chemical modifications.
The molecular formula is C₁₉H₂₀N₂OS₂, with a molecular weight of 356.5 g/mol . The presence of sulfur atoms in both the thiophene and sulfanyl groups facilitates diverse non-covalent interactions, while the allyl group enables participation in click chemistry or polymerization reactions.
Table 1: Molecular Properties of 5,6-Dimethyl-2-[(4-Methylbenzyl)Sulfanyl] Derivatives
Synthetic Methodologies
Key Synthetic Routes
Synthesis typically involves multi-step protocols to construct the thieno[2,3-d]pyrimidine core and introduce substituents. A representative route includes:
Step 1: Formation of Thieno[2,3-d]Pyrimidin-4(3H)-One Core
Cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with cyanamide in the presence of dimethylformamide (DMF) yields the core structure .
| Condition | Yield (%) | Purity (%) | Method |
|---|---|---|---|
| Reflux in ethanol, 12 h | 72 | 98 | Conventional heating |
| Microwave, 150°C, 30 min | 89 | 99 | Microwave-assisted |
Microwave-assisted synthesis significantly improves yield and reduces reaction time compared to conventional heating.
Chemical Reactivity and Stability
Functional Group Reactivity
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Allyl Group: Participates in Heck coupling or thiol-ene reactions for bioconjugation.
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Sulfanyl Group: Susceptible to oxidation to sulfoxides or sulfones, altering electronic properties.
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 180–182°C (dec.) |
| Solubility | DMSO > 10 mg/mL |
| LogP | 3.2 (calculated) |
The compound exhibits moderate lipophilicity, facilitating blood-brain barrier penetration.
Applications in Drug Discovery and Beyond
Therapeutic Development
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Anti-inflammatory Agents: Selective COX-2 inhibition with reduced gastrointestinal toxicity .
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Anticancer Therapeutics: Combinatorial use with checkpoint inhibitors to enhance efficacy.
Material Science
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Polymer Precursors: Allyl group enables incorporation into conductive polymers for organic electronics.
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